tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

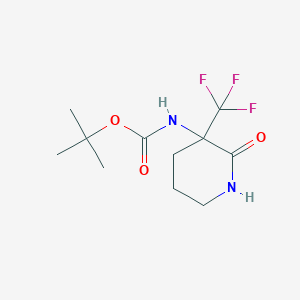

Tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate, also known as tert-Butyl-3-trifluoromethylpiperidine-2-carboxylate, is a highly versatile compound with a wide range of applications in scientific research. It is a white solid with a molecular weight of 250.22 g/mol and a melting point of 52-54°C. The compound is soluble in water, methanol, ethanol, and acetone, making it an ideal choice for various laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Molecular Structure

Research on compounds with structural similarities to tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate focuses on the synthesis and analysis of their molecular structures. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate was synthesized from ethyl 2-amino-4-(2-oxiranyl)butanoate HCl salt via an intramolecular lactonization reaction. This compound, characterized by 1H NMR spectroscopy and high-resolution mass spectrometry, demonstrates the importance of structural analysis in understanding the properties and potential applications of these molecules (Moriguchi et al., 2014).

Process Development and Pilot-Plant Synthesis

The process development and pilot-plant synthesis of compounds bearing structural resemblance to this compound highlight the challenges and solutions in scaling up laboratory procedures. For example, (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate underwent a scalable synthesis process, emphasizing the significance of efficient and practical methodologies in the production of intermediates for pharmaceutical applications (Li et al., 2012).

Photoredox-Catalyzed Reactions

The advancement in photoredox-catalyzed reactions, as demonstrated by the synthesis of 3-aminochromones from o-hydroxyarylenaminones, showcases the innovative approaches in constructing complex molecules. Such methodologies may be applicable in exploring reactions involving this compound, facilitating the development of novel compounds with potential biological activities (Wang et al., 2022).

Asymmetric Synthesis

The asymmetric synthesis of compounds related to this compound, such as 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, underscores the significance of stereoselectivity in creating molecules with potential therapeutic uses. This aspect of research emphasizes the critical role of chirality in the biological efficacy and safety of pharmaceutical compounds (Jona et al., 2009).

Propiedades

IUPAC Name |

tert-butyl N-[2-oxo-3-(trifluoromethyl)piperidin-3-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17F3N2O3/c1-9(2,3)19-8(18)16-10(11(12,13)14)5-4-6-15-7(10)17/h4-6H2,1-3H3,(H,15,17)(H,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIUWIGGGPOVCFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CCCNC1=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17F3N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Methoxy-4-methylbenzo[d]thiazol-2-amine](/img/structure/B1287719.png)